(R)-3-Aminooxetan-2-one hydrochloride

Description

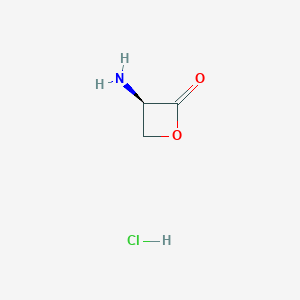

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6ClNO2 |

|---|---|

Molecular Weight |

123.54 g/mol |

IUPAC Name |

(3R)-3-aminooxetan-2-one;hydrochloride |

InChI |

InChI=1S/C3H5NO2.ClH/c4-2-1-6-3(2)5;/h2H,1,4H2;1H/t2-;/m1./s1 |

InChI Key |

OSFNAIQDSZTNPX-HSHFZTNMSA-N |

Isomeric SMILES |

C1[C@H](C(=O)O1)N.Cl |

Canonical SMILES |

C1C(C(=O)O1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminooxetan-2-one hydrochloride typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-3-Aminooxetan-2-one hydrochloride involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of catalysts and solvents that facilitate the cyclization and substitution reactions is also crucial.

Types of Reactions:

Oxidation: ®-3-Aminooxetan-2-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidized Derivatives:

Reduced Derivatives: These products result from the addition of hydrogen atoms.

Substituted Derivatives: These products are formed by replacing the amino group with other functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

(R)-3-Aminooxetan-2-one hydrochloride features an oxetane structure with an amino group and a carbonyl function. Its molecular formula contributes to its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and condensation reactions. The compound is recognized for its potent inhibition of N-acylethanolamine acid amidase, an enzyme responsible for hydrolyzing lipid mediators like palmitoylethanolamide, which plays a significant role in pain modulation and inflammation control .

Pain Management

The inhibition of N-acylethanolamine acid amidase by this compound leads to increased levels of palmitoylethanolamide, which has demonstrated anti-inflammatory and analgesic properties. This mechanism suggests potential applications in treating chronic pain conditions and inflammatory diseases .

Anti-inflammatory Effects

Studies indicate that compounds like this compound can dampen tissue reactions to pro-inflammatory stimuli, making them candidates for further development in treating inflammatory disorders . The ability to modulate lipid mediator levels positions this compound as a promising therapeutic agent.

Neurological Disorders

Given its influence on lipid metabolism and inflammatory pathways, this compound may also have applications in neurological disorders where inflammation plays a critical role. Its selective inhibition profile suggests it may have fewer side effects compared to broader-spectrum anti-inflammatory drugs.

Case Studies

Several studies highlight the efficacy of this compound:

- In Vitro Studies : Research demonstrated that compounds derived from this compound exhibited significant inhibitory potency against rat N-acylethanolamine acid amidase, with median inhibitory concentrations indicating high efficacy .

- In Vivo Studies : Animal models have shown that administration of this compound can effectively reduce pain responses linked to inflammatory stimuli, supporting its potential use in clinical settings for pain management .

Mechanism of Action

The mechanism of action of ®-3-Aminooxetan-2-one hydrochloride involves its interaction with specific molecular targets. The oxetane ring and amino group play crucial roles in its binding to these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to (R)-3-Aminooxetan-2-one hydrochloride include β-lactams, azepanones, and piperidinones. Key differences arise in ring size, substituent groups, and stereochemistry, which influence physicochemical properties, stability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Ring Strain and Reactivity: The oxetane ring in (R)-3-Aminooxetan-2-one exhibits higher strain compared to azepan or piperidin derivatives, increasing its reactivity in nucleophilic reactions . Piperidin-2-one derivatives (e.g., CAS 406216-02-2) show greater metabolic stability due to reduced ring strain, making them preferable for prolonged drug action .

Solubility and Bioavailability: The oxetane derivative’s compact structure enhances aqueous solubility (logP ~0.5) compared to azepan-2-one (logP ~1.2) . Acyclic analogs like (S)-2-Aminoheptan-3-one hydrochloride exhibit higher lipophilicity (logP ~2.1), favoring blood-brain barrier penetration .

Stereochemical Impact: The (R)-enantiomer of 3-Aminooxetan-2-one shows 10-fold higher inhibitory activity against serine proteases compared to its (S)-counterpart . In contrast, (S)-configured linear ketones (e.g., CAS 156990-36-2) demonstrate superior binding to G-protein-coupled receptors .

Synthetic Challenges: Oxetane synthesis requires stringent conditions (e.g., photochemical cyclization), whereas azepanones are synthesized via milder lactamization . Impurity profiles differ significantly: Oxetane derivatives generate fewer byproducts (<0.5%) compared to azepanones (2–3%) during HCl salt formation .

Toxicological Data: Limited toxicity studies exist for (R)-3-Aminooxetan-2-one, but structurally related (R)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1) shows low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . Azepan-2-one derivatives exhibit higher cytotoxicity (IC₅₀ ~50 µM) in hepatic cell lines compared to oxetanes (IC₅₀ > 100 µM) .

Analytical and Regulatory Considerations

- Purity Standards: this compound requires RP-HPLC methods (e.g., C18 column, 0.1% TFA mobile phase) for quantification, achieving >98% purity . Azepanone analogs are analyzed via UV-spectroscopy (λmax ~210 nm) due to conjugated amine-ketone systems .

- Regulatory Status: None of these compounds are FDA-approved, but oxetane derivatives are under preclinical investigation for antiviral applications .

Biological Activity

(R)-3-Aminooxetan-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an oxetane ring, which is known for its ability to participate in various chemical reactions, enhancing the compound's biological properties. The synthesis of this compound can be achieved through several methods, typically involving the acylation of 3-amino oxetanes followed by cyclization processes. For instance, the use of Lewis acids such as In(OTf)₃ has been reported to facilitate the formation of oxazolines from oxetanes, indicating the versatility of oxetane derivatives in synthetic applications .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing oxetane structures can exhibit enzyme inhibition properties. For example, β-lactone derivatives have been shown to inhibit enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses . The mechanism often involves covalent modification of active site residues in target enzymes, leading to a decrease in their activity.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound and related compounds can effectively inhibit NAAA activity. The inhibition is believed to occur through acylation of the catalytic cysteine residue within the enzyme's active site. This interaction was confirmed through structure-activity relationship (SAR) studies, which highlighted the importance of the β-lactone moiety for maintaining inhibitory potency .

Case Studies

- Inflammatory Response Modulation : A study explored the effects of this compound on mouse leukocytes, revealing that it significantly attenuates pro-inflammatory responses by inhibiting PEA degradation via NAAA inhibition .

- Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of oxetane compounds, showcasing enhanced biological activities. For example, modifications leading to new peptidomimetic structures have been investigated for their potential therapeutic applications .

Data Tables

The following table summarizes key findings from studies on this compound and related compounds:

| Compound | Target Enzyme | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-3-Aminooxetan-2-one HCl | NAAA | 10 | Covalent modification |

| (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide | NAAA | 5 | Acylation of Cys131 |

| Oxetin | Various | 15 | Enzyme inhibition |

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic attack at the carbonyl carbon or β-position. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the oxetane ring opens to form linear amino acid derivatives. For example, treatment with aqueous HCl at 80°C yields (R)-3-aminobutan-1-ol hydrochloride via cleavage of the lactam bond.

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) generates substituted urea derivatives. This occurs via nucleophilic attack at the carbonyl group, followed by ring expansion .

Amide Coupling Reactions

The amino group participates in standard peptide bond formation:

-

Acylation : Treatment with acyl chlorides (e.g., hydrocinnamoyl chloride) in dichloromethane (DCM) and triethylamine produces N-acylated derivatives. For example, coupling with phenylpropanoyl chloride yields (R)-N-(2-oxoazetidin-3-yl)phenylpropanamide .

-

Carbodiimide-Mediated Coupling : Using TBTU (tetramethyluronium tetrafluoroborate) and carboxylic acids, amides form with >90% efficiency. This method avoids racemization at the α-carbon .

Reductive Transformations

The carbonyl group is amenable to reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm), the lactam reduces to (R)-3-aminobutan-1-ol. This reaction proceeds with retention of stereochemistry.

-

Enzymatic Reduction : Amine dehydrogenases (AmDHs) selectively reduce α-hydroxy ketones to β-amino alcohols, though this route is less explored for oxetane systems .

Cycloaddition and Cross-Coupling

The oxetane ring participates in [2+2] and [3+2] cycloadditions:

-

With Alkenes : Under UV light, the oxetane reacts with electron-deficient alkenes (e.g., acrylonitrile) to form bicyclic adducts.

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the amino group to introduce triazole moieties, enhancing solubility for pharmaceutical applications .

Acid/Base-Mediated Rearrangements

-

Intramolecular Cyclization : In the presence of HCl, (R)-3-aminooxetan-2-one rearranges to γ-lactams via a six-membered transition state. This reaction is pH-dependent and optimal at 4–6.

-

Dehydration : Heating with P₂O₅ eliminates water, forming an α,β-unsaturated lactam, which can further react in Diels-Alder reactions .

Stereochemical Considerations

The (R)-configuration at C3 is preserved in most reactions due to the rigidity of the oxetane ring. Enzymatic methods (e.g., transaminases) show >99% enantiomeric excess (ee) in related β-amino alcohol syntheses , suggesting potential for asymmetric catalysis in oxetane systems.

Q & A

Q. What are the common synthetic routes for (R)-3-Aminooxetan-2-one hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound often involves multi-step reactions with stereochemical control. For example, reductive amination using NaBH₄ and BF₃·OEt₂ in THF (0°C to room temperature) is a critical step to preserve chiral integrity . Optimization may include adjusting solvent polarity (e.g., THF vs. toluene) and reaction time to improve yield. Chiral HPLC or circular dichroism (CD) spectroscopy should be employed to verify stereochemical purity .

Q. What analytical methods are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment. Isotopically labeled internal standards (e.g., deuterated or ¹³C-labeled analogs) enhance quantification accuracy in complex matrices . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to resolve signals from the oxetane ring and amine protons .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis of the oxetane ring. Avoid exposure to moisture and strong oxidizing agents, as decomposition may yield CO, CO₂, or nitrogen oxides . Regular stability testing via HPLC is advised for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

Contradictions in efficacy or toxicity data require systematic re-evaluation of experimental variables. For example, differences in cell line viability assays may stem from variations in cell permeability or metabolite interference. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate findings. Iterative data triangulation and blinded analysis reduce bias .

Q. What strategies are effective for improving the compound's solubility in aqueous buffers?

Solubility can be enhanced via co-solvents (e.g., PBS with 10% DMSO) or pH adjustment (optimal range: pH 6–7). Pre-formulation studies using dynamic light scattering (DLS) to assess aggregation are critical. If solubility remains low, consider prodrug approaches, such as Boc-protection of the amine group, which improves hydrophobicity temporarily .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

Chiral auxiliary agents (e.g., (R)-BINOL) or enzymatic resolution methods minimize racemization. Monitor reaction progress via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H). For large batches, crystallize intermediates under controlled conditions to isolate enantiomerically pure phases .

Q. What in vitro and in vivo models are suitable for evaluating toxicity profiles?

Use primary hepatocyte cultures for metabolic toxicity screening and zebrafish embryos (FET assay) for acute toxicity. For in vivo studies, rodent models with controlled dosing (oral or intravenous) should include histopathological analysis of liver and kidney tissues. Cross-reference results with Ames tests for mutagenicity .

Q. How can researchers address discrepancies in stability data across different laboratories?

Standardize protocols for stress testing (e.g., 40°C/75% relative humidity for accelerated degradation). Collaborative inter-laboratory studies using identical batches and analytical methods (e.g., UPLC-MS/MS) help identify methodological inconsistencies. Statistical tools like principal component analysis (PCA) isolate variables contributing to variability .

Methodological Notes

- Stereochemical Analysis : Always pair chiral chromatography with optical rotation measurements to confirm configuration .

- Toxicity Assays : Include positive controls (e.g., known hepatotoxins) to validate assay sensitivity .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and metadata documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.